4-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzenesulfonamide
4-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1000981
InChI:
InChI=1S/C16H18ClN3O3S/c1-11(2)20-24(22,23)15-9-7-14(8-10-15)19-16(21)18-13-5-3-12(17)4-6-13/h3-11,20H,1-2H3,(H2,18,19,21)
SMILES:
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula:
C16H18ClN3O3S
Molecular Weight:
367.9 g/mol
4-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzenesulfonamide
CAS No.:
Cat. No.: VC1000981
Molecular Formula: C16H18ClN3O3S
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClN3O3S |
|---|---|
| Molecular Weight | 367.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]urea |
| Standard InChI | InChI=1S/C16H18ClN3O3S/c1-11(2)20-24(22,23)15-9-7-14(8-10-15)19-16(21)18-13-5-3-12(17)4-6-13/h3-11,20H,1-2H3,(H2,18,19,21) |
| Standard InChI Key | XADLFHATGZNZEX-UHFFFAOYSA-N |
| SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator